molecular formula C16H9F2NO B1452996 4-(2,5-Difluorobenzoyl)isoquinoline CAS No. 1187167-02-7

4-(2,5-Difluorobenzoyl)isoquinoline

Cat. No.: B1452996
CAS No.: 1187167-02-7
M. Wt: 269.24 g/mol
InChI Key: IWUHSLUUXGFEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Difluorobenzoyl)isoquinoline is a synthetic small molecule featuring an isoquinoline scaffold, a structure of high importance in medicinal chemistry . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Isoquinoline derivatives are extensively studied for their broad spectrum of biological activities. Recent research highlights their potential in exhibiting antitumor, antimicrobial, anti-inflammatory, and antiviral properties . The structural motif of this compound makes it a valuable building block in drug discovery, particularly for the synthesis and optimization of novel pharmacologically active agents . The difluorobenzoyl subgroup is a common bioisostere in rational drug design, which can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Researchers can utilize this compound as a key intermediate in organic synthesis or as a core scaffold for the development of potential inhibitors targeting various enzymes and cellular pathways. As with all chemicals of this nature, appropriate safety precautions must be observed. Please refer to the provided Safety Data Sheet (SDS) for detailed handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUHSLUUXGFEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Isoquinoline Scaffolds in Modern Chemical Research

The isoquinoline (B145761) motif, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. google.comwikipedia.org Its prevalence in a vast array of natural products, most notably alkaloids, has long signaled its biological importance. uop.edu.pk These natural compounds have provided the inspiration for countless synthetic derivatives, leading to the development of numerous therapeutic agents.

The significance of the isoquinoline scaffold is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. thieme-connect.comgoogle.comnih.gov The rigid structure of the isoquinoline core provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological targets such as enzymes and receptors. This structural feature is a key reason why isoquinolines are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple, unrelated classes of biological targets. researchgate.netrsc.org

Furthermore, the isoquinoline system is amenable to a wide variety of chemical modifications at several positions, enabling the systematic exploration of structure-activity relationships (SAR). The development of novel synthetic methodologies, including traditional reactions like the Bischler-Napieralski and Pictet-Spengler syntheses, as well as modern techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, has further expanded the accessible chemical space of isoquinoline derivatives. organic-chemistry.org

Research Context of Fluorinated Benzoylated Isoquinoline Systems

The introduction of fluorine atoms and benzoyl groups into the isoquinoline (B145761) framework represents a strategic approach to modulate the physicochemical and biological properties of the parent scaffold. Fluorine, with its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The strategic placement of fluorine atoms can block sites of metabolism, leading to an increased half-life of a drug candidate, and can alter the acidity or basicity of nearby functional groups, thereby affecting target interactions. researchgate.net

Benzoylation, the attachment of a benzoyl group, introduces a keto-functionalized aromatic ring, which can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules. The benzoyl moiety can also serve as a handle for further chemical elaboration. The combination of fluorination and benzoylation in the form of a difluorobenzoyl group, as seen in 4-(2,5-Difluorobenzoyl)isoquinoline, is therefore a deliberate design element aimed at creating a molecule with potentially enhanced or novel biological activities.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of benzoylated and fluorinated isoquinolines has garnered interest. For instance, certain isoquinoline derivatives are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. google.com

A plausible synthetic route to this compound could involve a Friedel-Crafts acylation reaction. wikipedia.org In this approach, isoquinoline would be reacted with 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The electrophilic acylium ion generated from the acyl chloride would then attack the electron-rich isoquinoline ring, with the C4 position being a potential site of substitution. However, it is important to note that the nitrogen atom in the isoquinoline ring can complex with the Lewis acid, which can deactivate the ring towards electrophilic substitution and complicate the reaction. quora.com

Scope and Objectives of the Comprehensive Research Outline

Analysis of Classical Isoquinoline Synthesis Approaches and their Modern Adaptations

Traditional methods for isoquinoline synthesis have been established for over a century and remain fundamental in organic synthesis. However, their application to complex substitution patterns, such as that in this compound, often requires significant modification or is inherently limited.

Bischler-Napieralski Cyclization and its Mechanistic Variations

The Bischler-Napieralski reaction, first reported in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding isoquinoline. wikipedia.org

The reaction is most effective when the benzene (B151609) ring bears electron-donating groups, which facilitate the key intramolecular electrophilic aromatic substitution step. acs.org Two primary mechanisms are proposed, differing in the timing of the amide carbonyl oxygen elimination. One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. organic-chemistry.org The reaction conditions can influence which mechanism prevails. organic-chemistry.org

Table 1: Overview of the Bischler-Napieralski Reaction

Aspect Description
Reactants β-arylethylamides or β-arylethylcarbamates. wikipedia.org
Reagents Dehydrating agents like POCl₃, P₂O₅, Tf₂O. wikipedia.orgorganic-chemistry.org
Product 3,4-Dihydroisoquinolines, which can be oxidized to isoquinolines. wikipedia.org
Key Step Intramolecular electrophilic aromatic substitution. organic-chemistry.org

For the synthesis of a 4-substituted isoquinoline, the Bischler-Napieralski reaction is not ideal as it primarily introduces substituents at the C-1 position, derived from the acyl group of the starting amide. wikipedia.org Introducing a substituent at C-4 would require a pre-functionalized β-phenylethylamine, making the synthesis more convoluted. Microwave-assisted protocols have been developed to improve yields and reduce reaction times for libraries of substituted isoquinolines. organic-chemistry.org

Pictet-Spengler Reaction in Isoquinoline Ring Formation

Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgresearchgate.net This reaction can be seen as a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. wikipedia.org

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic rings, such as those in tryptophan or phenylethylamines with hydroxyl or methoxy (B1213986) groups, undergo the reaction under mild conditions. wikipedia.org For less activated systems, harsher conditions with strong acids and heat are necessary. wikipedia.org

Table 2: Characteristics of the Pictet-Spengler Reaction

Aspect Description
Reactants A β-arylethylamine and an aldehyde or ketone. wikipedia.org
Catalyst Typically a protic or Lewis acid. thermofisher.com
Product 1,2,3,4-Tetrahydroisoquinolines. wikipedia.org
Scope Widespread in alkaloid synthesis; works best with electron-rich arenes. researchgate.net

Synthesizing this compound via a traditional Pictet-Spengler approach would be a multi-step process. It would first generate a tetrahydroisoquinoline, which would then require oxidation to the aromatic isoquinoline core. Subsequently, the 2,5-difluorobenzoyl group would need to be introduced at the C-4 position, a challenging functionalization on an already formed isoquinoline ring.

Pomeranz-Fritsch Reaction and its Synthetic Utility

The Pomeranz-Fritsch reaction, also dating back to 1893, provides a direct route to isoquinolines from a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal. thermofisher.comwikipedia.org The reaction proceeds via acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base). chemistry-reaction.com This method is valuable for accessing isoquinolines with substitution patterns that are difficult to achieve with other classical methods. organicreactions.org

Modifications to the Pomeranz-Fritsch reaction, such as the Schlittler-Müller modification, allow for the synthesis of C-1 substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com While versatile, the yields of the Pomeranz-Fritsch reaction can be highly variable. organicreactions.org

Directly synthesizing a 4-aroylisoquinoline using the standard Pomeranz-Fritsch reaction is not feasible. The substitution pattern on the final isoquinoline is determined by the substituents on the initial benzaldehyde and the aminoacetaldehyde acetal. While substituents can be placed on the benzo part of the isoquinoline ring, functionalization at C-4 is not a direct outcome of this cyclization.

Contemporary and Green Synthetic Strategies for Isoquinoline Derivatives

Modern synthetic chemistry has moved towards more efficient and environmentally benign methods, with a focus on atom economy and step-efficiency. Transition-metal-catalyzed reactions, in particular, have revolutionized the synthesis of heterocyclic compounds.

Transition-Metal-Catalyzed C-H Functionalization for Isoquinoline Construction

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C and C-heteroatom bonds, avoiding the need for pre-functionalized substrates. This approach offers a more direct and atom-economical route to substituted isoquinolines. A notable example is the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines with aryl halides and carbon monoxide, which directly yields 4-aroylisoquinolines. acs.org

This methodology involves the initial Sonogashira coupling of a 2-bromoarenecarboxaldehyde with a terminal acetylene, followed by condensation with an amine to form the 2-(1-alkynyl)benzaldimine substrate. acs.org The key palladium-catalyzed step then proceeds via the formation of an acylpalladium complex, which promotes the cyclization onto the alkyne, leading to the desired 4-aroylisoquinoline. acs.org

Table 3: Palladium-Catalyzed Synthesis of 3-Substituted 4-Aroylisoquinolines acs.org

EntryArProductYield (%)
1Ph4-MeC₆H₄4-(4-Methylbenzoyl)-3-phenylisoquinoline89
2Ph4-MeOC₆H₄4-(4-Methoxybenzoyl)-3-phenylisoquinoline85
3Ph4-ClC₆H₄4-(4-Chlorobenzoyl)-3-phenylisoquinoline81
4n-Bu4-MeC₆H₄3-Butyl-4-(4-methylbenzoyl)isoquinoline78
5CyclohexenylPh3-(Cyclohex-1-en-1-yl)-4-benzoylisoquinoline71

Data sourced from Larock, R. C., & Tian, F. (2004). Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of 2-(1-Alkynyl)benzaldimines. The Journal of Organic Chemistry, 69(1), 159-162. acs.org

This approach is highly relevant for the synthesis of this compound, where the aryl halide would be 1-bromo-2,5-difluorobenzene or a related derivative.

Ruthenium complexes are highly effective catalysts for C-H activation and annulation reactions to construct heterocyclic systems. nih.govresearchgate.net Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been demonstrated as a method for synthesizing isoquinolones, using the 8-aminoquinolinyl moiety as a bidentate directing group. nih.gov

While this specific methodology leads to isoquinolones (oxidized at C-1), the underlying principle of ruthenium-catalyzed C-H activation and annulation is a powerful strategy. Research has shown that ruthenium can catalyze the C-H/N-O bond functionalization of benzamides with alkynes in environmentally benign solvents like water, showcasing the potential for greener synthetic routes. researchgate.net These reactions often proceed with high regioselectivity and functional group tolerance. The development of such methods for the direct synthesis of isoquinolines (not just isoquinolones) by coupling with appropriate precursors represents a promising avenue for the efficient construction of complex derivatives like this compound.

Palladium and Nickel-Catalyzed Cyclizations in Isoquinoline Synthesis

Palladium and nickel catalysts are instrumental in the synthesis of isoquinolines, facilitating cyclization reactions that form the core heterocyclic structure.

Palladium-Catalyzed Reactions:

Palladium-catalyzed reactions offer a versatile approach to constructing isoquinoline skeletons. One common strategy involves the cyclization of ortho-alkynylarylaldimines. researchgate.net These reactions can proceed through various pathways, including cross-coupling with alkenes or halides, to yield 4-substituted isoquinolines. researchgate.net For instance, the palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines followed by a Heck reaction with alkenes produces 4-(1-alkenyl)-3-arylisoquinolines in good to excellent yields. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium intermediate, leading to improved product yields. researchgate.net

Another palladium-catalyzed approach involves a one-pot, three-component reaction of ortho-bromoarylaldehydes, terminal alkynes, and ammonium (B1175870) acetate, often under microwave irradiation, to afford a range of substituted isoquinolines. organic-chemistry.orgacs.org This method is valued for its efficiency and the diversity of products that can be accessed. Furthermore, a tandem C–H allylation and oxidative cyclization of benzylamines with allyl acetate, catalyzed by palladium(II) acetate, provides a route to 3-methylisoquinoline (B74773) derivatives. acs.orgacs.orgnih.gov

A modular, one-pot, four-component method combines a methyl ketone, an aryl bromide, an electrophile, and ammonium chloride. This process utilizes a palladium-catalyzed α-arylation of an enolate, followed by in situ trapping and aromatization to form substituted isoquinolines. nih.gov

Nickel-Catalyzed Reactions:

Nickel catalysis provides an alternative and often more economical approach to isoquinoline synthesis. Nickel-catalyzed annulation of ortho-iodoketoximes or ortho-iodoketimines with alkynes is an effective method for producing highly substituted isoquinolines and isoquinolinium salts. lookchem.com This reaction proceeds through the formation of a five-membered nickelacycle intermediate. lookchem.com The regioselectivity of the alkyne insertion into the nickelacycle can be influenced by the nature of the alkyne itself. lookchem.com

A notable advantage of nickel catalysis is its ability to facilitate the synthesis of 1,3,4-trisubstituted isoquinolines, which can be challenging to prepare using other methods due to steric hindrance. lookchem.com Additionally, nickel-catalyzed cyclization strategies have been developed for the synthesis of more complex fused heterocyclic systems like pyrroloquinolines and indolo[2,1-a]isoquinolines. acs.org Asymmetric synthesis of isoquinoline derivatives has also been achieved using nickel(0)-catalyzed [2+2+2] cocyclization reactions. acs.org

Table 1: Comparison of Palladium and Nickel-Catalyzed Isoquinoline Synthesis

Feature Palladium-Catalyzed Synthesis Nickel-Catalyzed Synthesis
Typical Starting Materials ortho-alkynylarylaldimines, ortho-bromoarylaldehydes, benzylamines ortho-iodoketoximes, ortho-iodoketimines, 2-(cyanomethyl)benzonitriles
Common Reaction Types Cyclization/Heck, Multi-component reactions, C-H activation Annulation, Cyclization
Advantages High yields, good functional group tolerance, well-established methods. researchgate.netorganic-chemistry.org Cost-effective, effective for sterically hindered substrates. lookchem.comacs.org
Example Catalysts Pd(OAc)₂, [Pd(PPh₃)₄] [Ni(PPh₃)₂Br₂], Ni(0) complexes
Copper-Catalyzed Annulation Reactions to Access Isoquinoline Cores

Copper-catalyzed reactions have gained prominence as a cost-effective and environmentally benign alternative to palladium and other precious metal catalysts for the synthesis of nitrogen heterocycles, including isoquinolines. researchgate.net These methods often involve annulation reactions, where a new ring is formed onto a pre-existing one.

A variety of copper-catalyzed approaches have been developed. For instance, a tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724), catalyzed by copper(I), efficiently produces densely functionalized isoquinolines through a [3 + 2 + 1] cyclization. organic-chemistry.org Another strategy involves the copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-diketones, β-keto esters, and β-keto nitriles, leading to a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org

Furthermore, a highly efficient method for the synthesis of isoquinolines and isoquinoline N-oxides has been developed via a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.orgnih.gov This protocol is notable for its mild conditions and the absence of organic solvents, additives, or ligands, highlighting its green chemistry credentials. rsc.orgnih.gov The selective formation of either the isoquinoline or its N-oxide can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. rsc.orgnih.gov

Copper catalysts have also been employed in combination with other metals, such as rhodium, in synergistic catalytic processes for the synthesis of fused isoquinolines. researchgate.net

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance reaction efficiency, often leading to cleaner reaction profiles. acs.orgnih.govrsc.orgbenthamdirect.com This technology has been successfully applied to the synthesis of isoquinoline derivatives.

A prominent example is the palladium-catalyzed one-pot reaction for synthesizing isoquinolines from ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate. acs.org Under microwave irradiation, this sequential coupling-imination-annulation reaction proceeds rapidly to afford a variety of substituted isoquinolines, as well as related furopyridines and thienopyridines, in moderate to excellent yields. organic-chemistry.orgacs.org The use of microwave heating significantly reduces reaction times compared to conventional heating methods. acs.org

Microwave irradiation has also been utilized in the synthesis of 4-substituted isoquinolines through a palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade of N-propargyl oxazolidines. organic-chemistry.org Additionally, microwave-assisted protocols have been developed for the synthesis of quinoline (B57606) and isoquinoline derivatives as potential CB2 receptor agonists. nih.gov The application of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents. benthamdirect.comresearchgate.net

Table 2: Microwave-Assisted Synthesis of Isoquinolines

Reaction Type Starting Materials Catalyst/Reagents Conditions Product Reference
Sequential Coupling-Imination-Annulation o-Bromoarylaldehydes, Terminal Alkynes Palladium catalyst, Ammonium acetate Microwave, 150 °C Substituted Isoquinolines organic-chemistry.orgacs.org
Reductive Cyclization/Ring-Opening/Aromatization N-Propargyl Oxazolidines Palladium catalyst Microwave 4-Substituted Isoquinolines organic-chemistry.org
General Synthesis Various precursors Not specified Microwave Quinoline/Isoquinoline derivatives nih.gov

Sustainable and Atom-Economical Protocols in Isoquinoline Chemistry

In recent years, a strong emphasis has been placed on developing sustainable and atom-economical synthetic methods in organic chemistry, a trend that extends to the synthesis of isoquinolines. researchgate.netmonash.edunih.gov These approaches aim to minimize waste, reduce the use of hazardous materials, and maximize the incorporation of reactant atoms into the final product. monash.eduprimescholars.com

A key aspect of sustainable chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.goviicbe.org Copper-catalyzed intramolecular cyclizations of (E)-2-alkynylaryl oxime derivatives to form isoquinolines have been successfully carried out in water, eliminating the need for organic solvents. rsc.orgnih.gov

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents. acs.org They are often biodegradable, have low toxicity, and exhibit unique solvating properties. While their application in the synthesis of this compound is not explicitly detailed in the provided context, their use in the separation of isoquinoline alkaloids highlights their potential as sustainable media in isoquinoline chemistry. acs.org Polyethylene glycol (PEG) has also been used as a biodegradable solvent medium for the ruthenium-catalyzed synthesis of isoquinolines, offering the advantage of being non-volatile and allowing for catalyst recycling. researchgate.net

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. monash.edunih.govprimescholars.comchemrxiv.org Reactions with high atom economy generate less waste and are therefore more sustainable. monash.edu

Addition and cycloaddition reactions are inherently atom-economical as they involve the combination of all reactant atoms to form the product. nih.gov In the context of isoquinoline synthesis, multi-component reactions (MCRs) are particularly noteworthy for their high atom economy. iau.ir MCRs allow for the construction of complex molecules in a single step from three or more starting materials, minimizing intermediate isolation and purification steps, which in turn reduces solvent and energy consumption. iicbe.orgiau.ir

Examples of atom-economical approaches to isoquinoline synthesis include:

Ruthenium-catalyzed C-H/N-N bond activation: This method utilizes azines for annulation with alkynes, incorporating both nitrogen atoms of the azine into the isoquinoline product, thus achieving high atom economy. researchgate.net

Peroxide-mediated radical cyclization: This metal-free approach for constructing the isoquinoline skeleton offers good functional group tolerance and high atom economy. researchgate.net

The design of synthetic pathways that maximize atom economy is a continuous effort in the field, driven by both environmental and economic considerations. monash.edu

Multi-Component Reactions for Diverse Isoquinoline Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. iau.iracs.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. iicbe.orgiau.ir

Several MCRs have been developed for the synthesis of isoquinoline derivatives. A well-established example involves the reaction of an ortho-bromoarylaldehyde, a terminal alkyne, and ammonium acetate, often catalyzed by palladium and assisted by microwave irradiation, to produce a variety of substituted isoquinolines. organic-chemistry.orgacs.org

Another MCR strategy for synthesizing 5,6-dihydropyrrolo[2,1-a]isoquinolines involves the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of an acid catalyst. acs.org This reaction proceeds through a sequential formation of a spirooxindole, cleavage of a C-C bond in the isatin moiety to generate an isocyanate, and subsequent reaction with another molecule of tetrahydroisoquinoline. acs.org

The versatility of MCRs allows for the incorporation of a wide range of substituents into the isoquinoline core by simply varying the starting components. This makes MCRs a highly attractive strategy for generating diverse libraries of isoquinoline derivatives for applications in drug discovery and materials science. iau.ir

Sequential Cyclization–Deoxygenation Reactions for Isoquinoline Formation

A robust and efficient method for the synthesis of functionalized isoquinolines involves a sequential cyclization–deoxygenation reaction of 2-alkynylbenzaldoximes. researchgate.netthieme-connect.com This approach offers a novel and straightforward pathway to isoquinoline derivatives. The process begins with the formation of cyclic nitrones through a 6-endo-dig cyclization of the 2-alkynylbenzaldoxime precursor. researchgate.netthieme-connect.com This cyclization can be initiated by an electrophile such as silver triflate (AgOTf) or bromine. researchgate.netthieme-connect.com

Following the cyclization, the deoxygenation of the in-situ generated isoquinoline N-oxide is carried out. researchgate.net Carbon disulfide (CS2) has been identified as an effective reagent for this deoxygenation step, leading to the desired isoquinoline products in good to high yields. researchgate.netthieme-connect.com The reaction mechanism is proposed to proceed through a [3+2] dipolar cycloaddition of the isoquinoline N-oxide with CS2, forming an intermediate that then undergoes homolytic cleavage of the N–O and C–S bonds to yield the isoquinoline, along with COS and S as byproducts. thieme-connect.de The radical nature of this deoxygenation has been supported by experiments where the addition of a radical scavenger, such as TEMPO, inhibited the reaction. thieme-connect.de

Optimization of this reaction has shown that silver triflate is a highly effective catalyst, and dimethylformamide (DMF) is the preferred solvent. thieme-connect.de The reaction conditions are generally mild, typically conducted at temperatures around 60°C. thieme-connect.com This methodology has been successfully applied to a range of substrates with various functional groups, demonstrating its versatility. researchgate.net

Table 1: Key Reagents and Conditions for Sequential Cyclization–Deoxygenation

StepReagentsConditionsProduct
Cyclization2-Alkynylbenzaldoxime, AgOTf or Br2DMF, 60°CIsoquinoline N-oxide
DeoxygenationCS260°CIsoquinoline

Retrosynthetic Analysis of Complex this compound Architectures

A retrosynthetic analysis of a complex molecule like this compound involves strategically disconnecting the molecule into simpler, more readily available starting materials. A primary disconnection would likely target the bond between the carbonyl group and the isoquinoline ring. This C-C bond disconnection suggests a Friedel-Crafts acylation or a related coupling reaction as a key forward synthetic step. This would require a suitable isoquinoline nucleophile and an activated 2,5-difluorobenzoyl electrophile (such as the corresponding acid chloride).

Further disconnection of the isoquinoline core itself leads to several established synthetic routes. Classic methods like the Bischler–Napieralski or Pictet–Spengler reactions are powerful tools for constructing the isoquinoline skeleton. pharmaguideline.comwikipedia.org The Bischler–Napieralski reaction, for instance, involves the cyclization of a β-phenylethylamine derivative. pharmaguideline.comwikipedia.org To achieve the specific substitution pattern of the target molecule, the starting phenylethylamine would need to be appropriately functionalized.

A modern approach might involve a palladium-catalyzed coupling reaction to form the isoquinoline ring. For example, a sequential coupling-imination-annulation reaction of an ortho-haloarylaldehyde with a terminal alkyne could be envisioned. organic-chemistry.org This strategy offers a high degree of flexibility in introducing substituents onto the isoquinoline core.

The synthesis of the 2,5-difluorobenzoyl moiety would begin with 1,4-difluorobenzene. Friedel-Crafts acylation or a related carbonylation reaction could then be used to introduce the carbonyl group.

Novel Synthetic Routes to Isoquinoline-Substituted Benzoyl Compounds

Recent research has focused on developing more efficient and versatile methods for synthesizing isoquinoline-substituted compounds. These novel routes often employ transition-metal catalysis to achieve C-H activation and cross-coupling reactions.

One innovative approach involves a rhodium(III)-catalyzed C-H bond activation of an in-situ generated oxime, followed by cyclization with an internal alkyne. organic-chemistry.org This one-pot, three-component reaction allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can produce densely functionalized isoquinolines through a three-component [3 + 2 + 1] cyclization. organic-chemistry.org Another copper-catalyzed method involves the coupling of 2-halobenzylamines with β-keto esters or 1,3-diketones to form 1,2-dihydroisoquinolines, which are then dehydrogenated to the corresponding isoquinolines. organic-chemistry.org

Furthermore, microwave-assisted synthesis has been shown to accelerate the formation of 4-substituted isoquinolines. nih.gov A palladium-catalyzed reductive cyclization of an N-propargyl oxazolidine (B1195125) under microwave irradiation provides a rapid entry to these structures. organic-chemistry.orgnih.gov

An oxidative cross-dehydrogenative coupling (CDC) strategy offers a transition-metal-free approach to the C-aroylation of isoquinolines. organic-chemistry.org This reaction utilizes an oxidant like potassium persulfate (K2S2O8) to couple isoquinolines with arylmethanols, which serve as the acylating agents. organic-chemistry.org

These novel methods provide synthetic chemists with a broader toolbox for accessing complex isoquinoline-substituted benzoyl compounds, enabling the exploration of new chemical space for various applications.

Mechanistic Investigations of Cyclization and Annulation Pathways

The construction of the isoquinoline core is often achieved through powerful cyclization and annulation reactions, many of which have been known for over a century. The mechanisms of these classical name reactions continue to be subjects of detailed study to refine their scope and efficiency.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-phenylethylamide. wikipedia.orgjk-sci.com The reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org Two primary mechanistic pathways are proposed. wikipedia.orgnrochemistry.com One mechanism involves the initial formation of a dichlorophosphoryl imine-ester intermediate. The electron-rich aromatic ring then attacks the electrophilic imine carbon, leading to a cyclized intermediate which, after elimination of the phosphate (B84403) group and a proton, yields the 3,4-dihydroisoquinoline product. wikipedia.orgnrochemistry.com A second proposed mechanism involves the formation of a highly electrophilic nitrilium ion intermediate prior to the intramolecular electrophilic aromatic substitution step. wikipedia.orgorganic-chemistry.org The prevalence of each mechanism can be influenced by the specific reaction conditions and the nature of the starting amide. wikipedia.org The resulting dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline. nrochemistry.com

Another fundamental method is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. jk-sci.comyoutube.com The mechanism commences with the formation of a Schiff base (or imine) from the amine and the carbonyl compound. jk-sci.com Protonation of the imine generates a highly electrophilic iminium ion. The subsequent and typically rate-determining step is the intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium carbon (a 6-endo-trig cyclization). jk-sci.comquimicaorganica.org Deprotonation restores aromaticity and yields the tetrahydroisoquinoline product. jk-sci.com The efficiency of the reaction is significantly enhanced by electron-donating groups on the aromatic ring, which facilitate the crucial cyclization step. jk-sci.com

The Pomeranz-Fritsch reaction (and its Bobbitt modification) provides a direct route to isoquinolines from benzaldehydes. thermofisher.comorganicreactions.org In this acid-catalyzed process, a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, undergoes cyclization. chemistry-reaction.comwikipedia.org The mechanism involves the protonation of an alkoxy group, followed by its elimination to generate a carbocation. The aromatic ring then performs an intramolecular electrophilic attack. Subsequent elimination of the second alkoxy group and a proton leads to the formation of the aromatic isoquinoline ring. chemistry-reaction.comwikipedia.org

Reaction NamePrecursorsKey Intermediate(s)Product
Bischler-Napieralskiβ-Phenylethylamide, Acid catalyst (e.g., POCl₃)Nitrilium ion or Imine-ester3,4-Dihydroisoquinoline
Pictet-Spenglerβ-Arylethylamine, Aldehyde/Ketone, Acid catalystIminium ionTetrahydroisoquinoline
Pomeranz-FritschBenzaldehyde, 2,2-Dialkoxyethylamine, AcidCarbocationIsoquinoline

Detailed Analysis of C-H Activation and N-Annulation Sequences

Modern synthetic methods have increasingly turned to transition metal-catalyzed C-H activation and annulation to construct the isoquinoline skeleton with high efficiency and atom economy. nih.govresearchgate.net Rhodium catalysts, in particular, have proven to be exceptionally versatile for this purpose. acs.orgnih.govrsc.orgrsc.org

These reactions often proceed through a chelation-assisted mechanism. A directing group on the aromatic starting material, such as an oxime, imine, or hydrazine, coordinates to the metal center (e.g., Rh(III)). acs.orgnih.gov This brings the catalyst into proximity to an ortho C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a five-membered rhodacycle intermediate. This step is a key part of the C-H activation.

Following the formation of the metallacycle, the alkyne coupling partner coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. This insertion forms a seven-membered rhodacycle. Subsequent reductive elimination releases the isoquinoline product and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle. nih.gov In some variations, the annulation cascade can involve different terminal steps, such as intramolecular cyclization followed by aromatization, to yield the final isoquinoline product. nih.govrsc.org The use of an oxidizing directing group can even allow the reaction to proceed without an external oxidant. acs.org

Catalyst TypeDirecting GroupKey Steps
Rhodium(III)Oxime, Hydrazone, ImidateChelation, C-H activation (CMD), Alkyne insertion, Reductive elimination
Ruthenium(II)Imidazole (traceless)C-H activation, Cyclization, Hydrolysis

Exploration of Radical Pathways in Isoquinoline Functionalization

Radical reactions offer powerful, and often complementary, strategies for the functionalization of the isoquinoline nucleus, particularly at positions that are not easily accessed by conventional electrophilic or nucleophilic substitution. The Minisci reaction is a classic example, enabling the direct acylation or alkylation of electron-deficient N-heterocycles like isoquinoline. nih.govresearchgate.netwikipedia.org

The mechanism of the Minisci acylation begins with the generation of an acyl radical from an aldehyde. nih.gov This is typically achieved using an oxidant like potassium persulfate (K₂S₂O₈). nih.gov In acidic media, the isoquinoline nitrogen is protonated, further increasing the ring's electron deficiency. The nucleophilic acyl radical then adds to the electron-deficient C1 position of the protonated isoquinoline. The resulting radical cation intermediate is then oxidized and deprotonated to rearomatize the ring, yielding the C1-acylated isoquinoline. wikipedia.orgnewdrugapprovals.org This method provides a direct route to introduce a benzoyl moiety, such as the 2,5-difluorobenzoyl group, onto the isoquinoline core.

More recently, photoredox catalysis has emerged as a mild and efficient method for generating a wide variety of radical species for Minisci-type reactions. nih.govnih.govacs.org For instance, visible-light photocatalysts can initiate the formation of trifluoromethyl radicals from precursors like the Togni reagent. rsc.orgrsc.org These CF₃ radicals can then add to isoquinolines in a manner analogous to the classical Minisci reaction. rsc.orgacs.org Mechanistic studies suggest that these photochemical processes can proceed via an electron donor-acceptor (EDA) complex or through direct energy transfer, expanding the scope and applicability of radical functionalization. nih.govrsc.orgrsc.org

Reaction TypeRadical SourceKey Steps
Minisci AcylationAldehyde + Oxidant (e.g., K₂S₂O₈)Radical generation, Addition to protonated isoquinoline, Oxidation/Deprotonation
Radical TrifluoromethylationTogni's Reagent, NaTFMSRadical generation (thermal or photochemical), Addition to isoquinoline, Rearomatization
Photoredox C-H FunctionalizationAlkyl Halides, Ethers, etc. + PhotocatalystPhotosensitizer excitation, Single Electron Transfer (SET), Radical generation, Addition to heteroarene

Mechanistic Studies of 1,4-Dipolar Cycloaddition Reactions Leading to Isoquinoline Hybrids

The reaction of isoquinoline with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), generates a zwitterionic intermediate known as a Huisgen 1,4-dipole. nih.govbohrium.com This reactive species can be trapped by various dipolarophiles in [4+2] cycloaddition reactions to construct complex, fused heterocyclic systems. nih.govresearchgate.netnih.gov

The mechanism begins with the nucleophilic attack of the isoquinoline nitrogen onto one of the sp-hybridized carbons of the alkyne. This generates a zwitterionic vinyl carbanion intermediate. This species is a 1,4-dipole, with the negative charge on the vinyl carbon and the positive charge delocalized over the isoquinolinium ring system.

In the presence of a suitable dipolarophile, such as a carbonyl compound or an activated alkene, this 1,4-dipole can undergo a cycloaddition reaction. nih.govbohrium.com For example, reaction with a carbonyl group leads to the formation of a six-membered spiro[oxazino]isoquinoline derivative. nih.gov The reaction is a powerful tool for creating molecular complexity in a single step. The diastereoselectivity of these cycloadditions can be influenced by the solvent and the specific reactants, and in some cases, a rapid equilibrium between diastereomeric products is observed. nih.govresearchgate.net This reactivity highlights the versatility of the isoquinoline core in participating in pericyclic reactions to build intricate molecular architectures.

In a related transformation, isoquinoline can be used to form azomethine ylides, which are 1,3-dipoles. These can undergo [3+2] cycloaddition reactions, for example, through decarboxylative condensation of amino acids in the presence of an aldehyde, to furnish pyrrolo[2,1-a]isoquinolines. nih.govnih.govmdpi.com

Advanced Spectroscopic Characterization of 4 2,5 Difluorobenzoyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like 4-(2,5-Difluorobenzoyl)isoquinoline. A full suite of NMR experiments would be required to unambiguously assign all proton, carbon, nitrogen, and fluorine signals and to confirm the connectivity of the atoms.

Detailed 1D-NMR data for this compound are not available in the reviewed scientific literature. However, a hypothetical analysis would involve the following:

¹H NMR (Proton NMR): This spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on both the isoquinoline (B145761) and the difluorobenzoyl rings would appear in the downfield region (typically δ 7.0-9.5 ppm). The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) would provide crucial information about the substitution pattern and the connectivity of adjacent protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display a signal for each unique carbon atom. The carbonyl carbon of the benzoyl group would be expected at a significant downfield shift (around δ 190 ppm). Carbons bonded to fluorine would show characteristic splitting (C-F coupling). mdpi.com The chemical shifts would help confirm the carbon skeleton of both ring systems.

¹⁵N NMR (Nitrogen-15 NMR): This spectrum would provide information about the electronic environment of the nitrogen atom in the isoquinoline ring. The chemical shift of the nitrogen is sensitive to factors like hybridization and substitution.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is essential. It would show signals for the two fluorine atoms on the benzoyl ring. The chemical shifts and the coupling between the two non-equivalent fluorine atoms (¹⁹F-¹⁹F coupling) and with adjacent protons (¹H-¹⁹F coupling) would definitively confirm their positions at the C-2 and C-5 locations of the benzoyl group. mdpi.comrsc.org

A hypothetical data table for the primary 1D NMR experiments is presented below to illustrate the type of information that would be gathered.

Atom Technique Expected Chemical Shift (ppm) Expected Multiplicity & Coupling Constants (Hz)
Isoquinoline Protons¹H NMRδ 7.5 - 9.5Doublets, Triplets, Multiplets
Difluorobenzoyl Protons¹H NMRδ 7.0 - 8.0Doublets of Doublets, Multiplets due to H-F coupling
Isoquinoline Carbons¹³C NMRδ 120 - 160Singlets, Doublets
Difluorobenzoyl Carbons¹³C NMRδ 115 - 165Doublets, Doublets of Doublets due to C-F coupling
Carbonyl Carbon¹³C NMR~ δ 190Singlet or Triplet (if coupled to fluorine)
Isoquinoline Nitrogen¹⁵N NMRVariesSinglet
Fluorine Atoms¹⁹F NMRVariesDoublets

Note: This table is illustrative and not based on experimental data.

To assemble the molecular structure from the 1D NMR data, a series of 2D NMR experiments are indispensable. For a complex structure like this compound, these experiments are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would be used to trace the proton-proton connectivities within the isoquinoline and the difluorobenzoyl rings separately. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon resonances for all protonated carbons. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds). HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the protons on the isoquinoline ring to the carbonyl carbon, and from the protons on the difluorobenzoyl ring to the same carbonyl carbon, thus confirming the link between the two main structural moieties. researchgate.netnih.gov

For particularly complex isoquinoline derivatives or in cases of significant signal overlap, more advanced NMR techniques can be applied. nih.govnuph.edu.ua Methods like 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a specific spin system, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, which helps in confirming stereochemistry and spatial arrangement. researchgate.netbartleby.com However, no application of these advanced methods has been documented for this compound.

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample without the need for an identical reference standard of the analyte. ias.ac.in By adding a certified internal standard of known concentration to the sample, the purity of the target compound can be calculated by comparing the integral of one of its signals to the integral of a signal from the standard. This method is highly accurate and directly traceable to SI units. While qNMR is a standard method for the quality control of research chemicals and pharmaceutical compounds, no such analysis has been published for this compound.

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique used to dramatically increase the sensitivity of NMR spectroscopy, sometimes by several orders of magnitude. pharmint.net The technique involves the use of a polarization transfer catalyst that temporarily binds both the substrate (e.g., an isoquinoline) and parahydrogen, facilitating the transfer of nuclear spin order. This method is particularly useful for obtaining high-quality spectra of low-concentration samples or for rapidly acquiring spectra of less sensitive nuclei like ¹³C and ¹⁵N. While SABRE has been successfully applied to various N-heterocycles, including quinolines and isoquinolines, there are no reports in the literature of its use with this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound (molecular formula: C₁₆H₉F₂NO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The exact mass would be measured and compared to the calculated theoretical mass, providing strong evidence for the molecular formula.

The expected monoisotopic mass is 269.0652 g/mol .

Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the isoquinoline ring, leading to characteristic ions.

A hypothetical data table for the expected mass spectrometric fragments is provided below.

m/z (Mass-to-Charge Ratio) Proposed Fragment Formula
269.0652[M+H]⁺ (protonated molecule)[C₁₆H₁₀F₂NO]⁺
141.0148[C₇H₃F₂O]⁺2,5-Difluorobenzoyl cation
129.0578[C₉H₇N]⁺Isoquinoline moiety

Note: This table is illustrative and not based on experimental data.

Electron Ionization (EI), Electrospray Ionization (ESI), and Other Ionization Techniques

The ionization method employed in mass spectrometry is critical for generating ions from the analyte of interest, this compound, and significantly influences the resulting mass spectrum.

Electron Ionization (EI): As a hard ionization technique, EI would subject the molecule to a high-energy electron beam (typically 70 eV). This process is expected to produce a distinct molecular ion peak (M⁺˙) corresponding to the exact mass of the compound. Due to the high energy involved, extensive fragmentation is anticipated, providing a detailed fingerprint of the molecule's structure. The resulting mass spectrum would be complex, containing numerous fragment ions that are crucial for structural elucidation.

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that would be particularly useful for this compound. It typically generates protonated molecules, [M+H]⁺, or adducts with other cations (e.g., [M+Na]⁺). nih.gov This method is less likely to cause in-source fragmentation, ensuring that the molecular ion is a prominent peak in the spectrum. This is especially beneficial for confirming the molecular weight of the synthesized compound with high confidence. The choice between positive and negative ion mode would depend on the compound's ability to accept a proton or lose one, respectively. Given the presence of the nitrogen atom in the isoquinoline ring, positive ion mode ESI is expected to be highly effective.

Other ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) could also be employed. APCI is suitable for moderately polar compounds and can provide complementary information to ESI.

Comprehensive Study of Fragmentation Pathways and Mechanisms of Isoquinoline Derivatives

The fragmentation of this compound under mass spectrometric conditions provides invaluable information about its structural backbone. While specific data for this compound is not available, the fragmentation pathways of isoquinoline alkaloids and related derivatives offer a predictive framework. nih.govresearchgate.net

A primary fragmentation event would likely involve the cleavage of the bond between the carbonyl group and the isoquinoline ring. This would lead to the formation of two principal fragment ions: the 2,5-difluorobenzoyl cation and the isoquinoline cation.

Formation of the 2,5-Difluorobenzoyl Cation: Cleavage of the C-C bond between the carbonyl carbon and the C4 position of the isoquinoline ring would generate a stable acylium ion with a specific mass-to-charge ratio (m/z).

Formation of the Isoquinoline Fragment: The corresponding isoquinoline fragment could also be observed, although its charge state and abundance would depend on the specifics of the fragmentation process.

Further fragmentation of the isoquinoline ring itself is also possible. The fragmentation of the parent isoquinoline molecule typically involves the loss of HCN, leading to a characteristic fragment ion. nist.govmassbank.eu Similar fragmentation could be expected for the isoquinoline moiety of the target compound.

The difluorobenzoyl fragment may also undergo further fragmentation, such as the loss of a CO molecule, which is a common fragmentation pathway for aromatic ketones. The presence of fluorine atoms would influence the mass of these fragments and could potentially direct fragmentation pathways.

Tandem Mass Spectrometry (MS/MS, MSⁿ) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation by analyzing the fragmentation of a selected precursor ion. nih.govmdpi.com For this compound, an MS/MS experiment would involve isolating the protonated molecule [M+H]⁺ (generated via ESI) and subjecting it to collision-induced dissociation (CID).

The resulting product ion spectrum would reveal the specific fragmentation pathways of the parent molecule. By analyzing the masses of the product ions, it is possible to confirm the connectivity of the different structural units within the molecule. For instance, the observation of a product ion corresponding to the 2,5-difluorobenzoyl moiety would confirm the presence of this group and its connection to the isoquinoline core.

MSⁿ experiments, involving multiple stages of fragmentation, could provide even more detailed structural information, allowing for the differentiation of isomers and the detailed characterization of the fragmentation cascade. scielo.br

High-Resolution Accurate Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a compound with high accuracy and precision. nih.gov By measuring the mass-to-charge ratio of the molecular ion to several decimal places, it is possible to calculate a unique elemental formula.

For this compound, HRMS would be used to confirm the molecular formula C₁₆H₉F₂NO. The experimentally determined accurate mass would be compared to the theoretically calculated mass for this formula. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition, distinguishing it from other potential structures with the same nominal mass. This technique is crucial for the definitive identification of a newly synthesized compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit a series of absorption bands corresponding to the various functional groups present in the molecule.

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
C-H (aromatic)3100-3000Stretching
C=O (ketone)1680-1660Stretching
C=N (isoquinoline)1650-1550Stretching
C=C (aromatic)1600-1450Stretching
C-F (aryl fluoride)1250-1100Stretching

Table 1: Predicted FT-IR absorption bands for this compound.

The most prominent peak in the FT-IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) group of the ketone, typically appearing in the region of 1680-1660 cm⁻¹. The exact position would be influenced by the electronic effects of the attached aromatic rings. The C-F stretching vibrations of the difluorobenzoyl ring would appear as strong bands in the fingerprint region, providing clear evidence for the presence of the fluorine substituents. Aromatic C-H and C=C stretching vibrations would also be present, confirming the aromatic nature of the compound.

Raman Spectroscopy for Characteristic Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
C-H (aromatic)3100-3000Stretching
C=C (aromatic)1620-1580Stretching (ring breathing)
C-F (aryl fluoride)1250-1100Stretching

Table 2: Predicted Raman active modes for this compound.

In the Raman spectrum of this compound, the symmetric "ring breathing" modes of the aromatic rings are expected to be particularly strong. The C=O stretching vibration, while also present, might be weaker than in the FT-IR spectrum. The C-F stretching vibrations would also be observable. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a detailed and confident structural assignment. nih.gov

Electronic Absorption and Emission Spectroscopy: Photophysical Properties

The photophysical properties of isoquinoline derivatives are of fundamental importance for their potential applications in materials science and as fluorescent probes. These properties are primarily investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy.

The UV-Vis absorption spectra of isoquinoline and its derivatives typically exhibit multiple absorption bands in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the aromatic system. For instance, the gas-phase absorption spectrum of the parent isoquinoline shows a rich structure with both broad and sharp features corresponding to various valence and Rydberg transitions. mdpi.com In solution, the absorption maxima can be influenced by the solvent and the nature of substituents on the isoquinoline core.

A study on 5-substituted isoquinolines, such as 5-bromoisoquinoline (B27571) (5-BIQ), 5-aminoisoquinoline (B16527) (5-AIQ), and 5-nitroisoquinoline (B18046) (5-NIQ), in benzene (B151609) revealed three distinct absorption maxima for each compound. researchgate.net These findings highlight how different functional groups can modulate the electronic structure and, consequently, the absorption characteristics of the isoquinoline scaffold. While specific data for this compound is not available, it is anticipated to exhibit complex absorption patterns due to the extended conjugation and the presence of the difluorobenzoyl group. The absorption spectrum of a triterpenoid (B12794562) derivative of isoquinoline showed a maximum absorption at 282 nm, which was attributed to a π-π* transition. researchgate.net

Table 1: UV-Visible Absorption Maxima of Selected 5-Substituted Isoquinoline Analogues in Benzene

CompoundAbsorption Maxima (λmax, nm)
5-Bromoisoquinoline (5-BIQ)Not specified
5-Aminoisoquinoline (5-AIQ)Not specified
5-Nitroisoquinoline (5-NIQ)Not specified
Data derived from a study on 5-substituted isoquinolines, specific values for λmax were mentioned to be in a table in the source but not explicitly stated in the provided text. researchgate.net

Many isoquinoline derivatives are known to exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. Key parameters determined from fluorescence spectroscopy include the emission maximum (λem), fluorescence quantum yield (Φf), and the Stokes shift, which is the difference in energy between the absorption and emission maxima.

The introduction of specific substituents can significantly enhance the fluorescence properties of the isoquinoline core. For example, the formation of boroisoquinolines, where a difluoroboranyl group is incorporated into the isoquinoline structure, can lead to efficient fluorescence with large Stokes shifts, making them suitable for various labeling applications.

The photophysical properties of isoquinoline derivatives are profoundly influenced by the polarity of the solvent and the electronic nature of the substituents. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon observed for many fluorescent dyes. This effect arises from the differential stabilization of the ground and excited states by the solvent molecules.

Substituents on the isoquinoline ring can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission wavelengths. Electron-donating groups generally lead to a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups can cause a blue-shift (hypsochromic shift). The difluorobenzoyl group in this compound, with its electron-withdrawing nature, is expected to have a significant impact on the photophysical behavior of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, studies on analogous compounds provide valuable insights into the expected structural features. For example, the crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione has been determined. researchgate.net This compound crystallizes in the monoclinic space group P21/c. researchgate.net The analysis of such structures reveals the precise conformation of the molecule and the influence of the fluorine substituents on the molecular geometry.

Another related structure, that of an isoquinoline derivative methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, was found to crystallize in the orthorhombic space group P212121. semanticscholar.org

Table 2: Crystallographic Data for an Analogue: 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione researchgate.net

ParameterValue
Chemical FormulaC14H12F5NO2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.8292(10)
b (Å)11.0987(8)
c (Å)11.6480(10)
β (°)115.282(11)
Volume (Å3)1382.8(2)
Z4

In the crystal structure of methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, the molecules are linked by a combination of weak C-H···O, C-H···S, and C-H···π intermolecular and intramolecular interactions, resulting in a three-dimensional network. semanticscholar.org The presence of fluorine atoms in this compound is expected to introduce additional weak interactions, such as C-H···F and F···F contacts, which can significantly influence the crystal packing. The study of supramolecular assemblies in related systems, such as those involving 4-cyanophenylboronic acid with N-donor ligands, demonstrates the formation of exotic networks like stacked layers and helical chains. nih.gov

Computational Chemistry and Theoretical Investigations of 4 2,5 Difluorobenzoyl Isoquinoline

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. In this study, DFT calculations were theoretically performed to elucidate the ground state properties of 4-(2,5-Difluorobenzoyl)isoquinoline.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. This process minimizes the energy of the molecule with respect to the positions of its atoms. For this compound, a key structural feature is the rotational freedom around the single bond connecting the benzoyl group to the isoquinoline (B145761) core.

A conformational analysis would reveal the preferred orientation of the 2,5-difluorophenyl ring relative to the isoquinoline plane. The optimized geometry is expected to be non-planar due to steric hindrance between the hydrogen atom at the 5-position of the isoquinoline and the carbonyl group, as well as the difluorophenyl ring. The dihedral angle between the plane of the isoquinoline and the plane of the benzoyl group is a critical parameter determined from the geometry optimization.

Table 1: Theoretical Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(isoquinoline)-C(carbonyl)1.50--
C(carbonyl)=O1.22--
C(carbonyl)-C(phenyl)1.51--
C(isoquinoline)-C(carbonyl)-C(phenyl)-118.5-
O=C-C(phenyl)-C(phenyl)--45.0

Note: The values presented in this table are hypothetical and represent typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzoyl group, particularly the carbonyl and the difluorophenyl ring. The presence of the electronegative fluorine atoms is expected to lower the energy of the LUMO. A smaller HOMO-LUMO gap generally suggests a higher reactivity and a greater ease of electronic excitation. nih.gov

Table 2: Theoretical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

OrbitalEnergy (eV)
HOMO-6.20
LUMO-2.15
HOMO-LUMO Gap (ΔE) 4.05

Note: These are theoretical values based on typical DFT calculations for similar aromatic ketones.

Prediction and Assignment of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.gov

The predicted vibrational spectrum of this compound would exhibit characteristic peaks corresponding to specific functional groups. Key vibrational modes would include the C=O stretching of the benzoyl group, C-F stretching vibrations from the difluorophenyl ring, and various C-H and C=C stretching and bending modes from the aromatic rings.

Table 3: Theoretical Vibrational Frequencies and Assignments for this compound

Vibrational ModeFrequency (cm⁻¹)
C-H stretching (aromatic)3100-3000
C=O stretching (carbonyl)1680-1660
C=C stretching (aromatic)1600-1450
C-F stretching1250-1100
C-H out-of-plane bending900-675

Note: These are approximate frequency ranges and would be precisely calculated in a DFT study.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red or orange) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The nitrogen atom in the isoquinoline ring would also exhibit a region of negative potential. Regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms of the aromatic rings, making them potential sites for nucleophilic attack. The fluorine atoms, due to their high electronegativity, would also contribute to regions of negative potential.

Calculation of Dipole Moments and Rotational Constants

Table 4: Theoretical Dipole Moment and Rotational Constants of this compound

PropertyValue
Dipole Moment (Debye)3.5 D
Rotational Constant A (GHz)0.850
Rotational Constant B (GHz)0.250
Rotational Constant C (GHz)0.200

Note: These values are estimations based on the expected molecular structure and would be refined by actual DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and for simulating their electronic absorption spectra, such as UV-Vis spectra. nih.gov

The calculated UV-Vis spectrum for this compound would likely show several absorption bands in the ultraviolet and visible regions. These bands correspond to electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. The most significant transitions would likely be π → π* transitions within the aromatic systems and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The calculated excitation energies and oscillator strengths provide information about the position and intensity of the absorption peaks. nih.gov

Table 5: Theoretical Electronic Transitions and UV-Vis Absorption Maxima for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO → LUMO3.064050.25
HOMO-1 → LUMO3.543500.18
HOMO → LUMO+14.133000.45

Note: These are hypothetical values intended to illustrate the type of data obtained from TD-DFT calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition States

The synthesis of this compound can be envisioned through several synthetic routes, with a plausible approach being the acylation of an appropriate isoquinoline precursor. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in dissecting the mechanisms of such reactions, providing insights into the energetics and geometries of reactants, transition states, and products.

A hypothetical reaction pathway for the synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction between a 4-haloisoquinoline and 2,5-difluorobenzaldehyde, followed by oxidation. Alternatively, a direct acylation reaction could be considered. DFT calculations can be employed to model these potential pathways. For a given reaction, the geometries of the reactants, intermediates, transition states, and products along the reaction coordinate are optimized. Frequency calculations are then typically performed to characterize these stationary points; a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical study of a Friedel-Crafts acylation reaction to form this compound, DFT calculations could provide the following illustrative energetic data.

Stationary PointDescriptionRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
R Reactants (Isoquinoline + 2,5-Difluorobenzoyl chloride + Catalyst)0.0N/A
TS1 First Transition State (Formation of σ-complex)+15.2-250.4
Int1 Intermediate σ-complex-5.8N/A
TS2 Second Transition State (Proton transfer/catalyst regeneration)+10.5-189.7
P Products (this compound + Byproducts)-20.1N/A

This table is illustrative and presents hypothetical data for the purpose of explaining the application of quantum chemical calculations.

Such a computational analysis would reveal the rate-determining step of the reaction—in this hypothetical case, the formation of the initial σ-complex (TS1) with the highest activation barrier. Furthermore, the influence of the difluoro-substitution pattern on the reactivity and regioselectivity of the acylation could be systematically investigated by comparing the activation barriers for reactions with different isomers of difluorobenzoyl chloride.

Theoretical Insights into Intermolecular Interactions and Non-Covalent Forces

The substitution of the isoquinoline scaffold with a 2,5-difluorobenzoyl group introduces several sites capable of engaging in a variety of non-covalent interactions, which are crucial for understanding the crystal packing, solubility, and potential biological activity of the molecule. Theoretical methods provide a detailed picture of these forces.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface can be color-coded based on properties like dnorm, which highlights contacts shorter than the van der Waals radii, indicating significant intermolecular interactions. nih.gov For this compound, one would expect to observe prominent interactions involving the fluorine and oxygen atoms, such as C-H···F and C-H···O hydrogen bonds, as well as π-π stacking between the aromatic rings of the isoquinoline and benzoyl moieties.

Contact TypeContribution to Hirshfeld Surface (%)
H···H40.5
C···H/H···C22.1
O···H/H···O15.8
F···H/H···F12.3
C···C5.2
N···H/H···N2.1
Other2.0

This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from a Hirshfeld surface analysis.

Beyond visualization, the strength of these interactions can be quantified using computational methods. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology, identifying bond critical points (BCPs) that characterize covalent and non-covalent interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the interactions.

Furthermore, Non-Covalent Interaction (NCI) plots offer a qualitative visualization of non-covalent interactions in real space, distinguishing between attractive (e.g., hydrogen bonds, π-stacking) and repulsive forces. Energy decomposition analysis, based on methods like Symmetry-Adapted Perturbation Theory (SAPT) , can provide a quantitative breakdown of the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion contributions. researchgate.net For this compound, such an analysis would likely reveal a significant role for dispersion forces in the π-stacking interactions and a substantial electrostatic component in the hydrogen bonds involving the fluorine and oxygen atoms.

Supramolecular Chemistry and Intermolecular Interactions of Isoquinoline Scaffolds

Characterization of Hydrogen Bonding Networks in Isoquinoline (B145761) Assemblies (e.g., C-H...O, N-H...O)

Hydrogen bonding plays a pivotal role in dictating the three-dimensional arrangement of molecules in the crystalline state. In the context of isoquinoline derivatives, both conventional and unconventional hydrogen bonds are significant. For a molecule like 4-(2,5-Difluorobenzoyl)isoquinoline, which lacks classical hydrogen bond donors like N-H or O-H groups, the weaker C-H...O and C-H...N interactions become particularly important.

The carbonyl group of the benzoyl moiety is a potent hydrogen bond acceptor. In the crystal structures of related compounds, C-H...O hydrogen bonds involving the carbonyl oxygen are frequently observed. These interactions can link molecules into extended chains or more complex networks. For instance, in some quinolinone derivatives, a combination of N-H...O and C-H...O hydrogen bonds creates robust three-dimensional frameworks. nih.gov Even in the absence of strong N-H donors, the aromatic and aliphatic C-H groups of the isoquinoline and benzoyl rings can act as donors to the carbonyl oxygen.

Similarly, the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor for C-H donors from neighboring molecules. Studies on quinoline-triazole compounds have shown that C-H...N interactions can direct the formation of specific crystal shapes. mdpi.com The interplay between different types of hydrogen bonds, such as N-H...O and C-H...O, has been shown to result in complex supramolecular structures like molecular ribbons with distinct ring motifs. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Related Organic Crystals

Interaction TypeDonor (D)Acceptor (A)D-H...A Angle (°)D...A Distance (Å)Reference
N-H...OAmideCarbonyl~150-180~2.8-3.2 nih.govnih.gov
C-H...OAromatic C-HCarbonyl~120-170~3.0-3.5 nih.gov
C-H...NAromatic C-HPyridinic N~130-160~3.2-3.6 mdpi.com
N-H...NAminePyridinic N~160-180~2.9-3.3 unison.mx

Note: The data in this table is generalized from studies on various organic molecules containing similar functional groups and does not represent direct experimental values for this compound.

Analysis of π-π Stacking Interactions in Crystal Structures and Solutions

In many crystal structures of isoquinoline and quinoline (B57606) derivatives, intermolecular face-to-face π-π stacking interactions are observed between the aromatic rings of adjacent molecules, with centroid-centroid distances typically in the range of 3.5 to 4.0 Å. nih.govresearchgate.net The presence of electron-withdrawing fluorine atoms on the benzoyl ring of this compound can significantly influence these interactions. The electron-deficient nature of the difluorobenzoyl ring can lead to favorable electrostatic interactions with the more electron-rich isoquinoline ring of a neighboring molecule, potentially leading to a donor-acceptor type of π-π stacking. libretexts.org

The relative position of substituents on the aromatic rings has a strong influence on the strength of π-π stacking. nih.gov This suggests that direct interactions between the substituents and the opposing aromatic ring play a significant role. In solution, π-π stacking can lead to self-association and the formation of aggregates, which can be studied using techniques like NMR spectroscopy and vapor pressure osmometry. illinois.edu The strength of these interactions is often enthalpy-driven. illinois.edu

Table 2: Geometries of π-π Stacking Interactions

Stacking GeometryDescriptionTypical Centroid-Centroid Distance (Å)Reference
Face-to-Face (Sandwich)Rings are perfectly eclipsed. Generally electrostatically repulsive unless one ring is electron-rich and the other is electron-poor.> 3.8 encyclopedia.pubwikipedia.org
Parallel-DisplacedRings are parallel but shifted relative to one another. This is the most common and energetically favorable arrangement.~3.3 - 3.8 encyclopedia.pubwikipedia.org
T-shaped (Edge-to-Face)The edge of one ring points towards the face of another. This is also an energetically favorable arrangement.~4.5 - 5.5 nih.gov

Note: The data in this table is based on general principles of π-π stacking and observations in various aromatic systems.

Role of Halogen Bonds (e.g., F…O Interactions) in Supramolecular Architectures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). In this compound, the fluorine atoms on the benzoyl ring can potentially participate in halogen bonds. Although fluorine is the least polarizable halogen, C-F bonds can still engage in meaningful intermolecular interactions.

The most likely halogen bond in this system would be an F...O interaction, where a fluorine atom interacts with the carbonyl oxygen of a neighboring molecule. The electron-withdrawing nature of the carbonyl group can enhance the electrophilic character of the fluorine atoms. While less common than halogen bonds involving iodine or bromine, C-H...F hydrogen bonds and F...F contacts are also observed in the crystal structures of fluorinated organic compounds. nih.gov

The aggregation of neighboring stacks in crystals of arene/perfluoroarene compounds is often driven by C-H...F interactions. rsc.org These interactions, along with potential F...O halogen bonds, can provide additional stability to the supramolecular assembly, complementing the hydrogen bonding and π-π stacking networks. The directionality of halogen bonds can be exploited in crystal engineering to control the self-assembly of molecules into desired architectures.

Investigation of Self-Assembly Mechanisms and Supramolecular Building Blocks

The self-assembly of molecules into well-defined supramolecular structures is a bottom-up approach to creating functional materials. Isoquinoline derivatives have been shown to act as versatile supramolecular building blocks. encyclopedia.pub The specific functional groups and their relative orientations in this compound would dictate its self-assembly behavior.

The combination of a hydrogen bond acceptor (the carbonyl group and the isoquinoline nitrogen), π-systems for stacking, and potential halogen bond donors (the fluorine atoms) makes this molecule a candidate for forming complex, non-covalently bonded assemblies. For instance, isoquinoline derivatives have been shown to self-assemble into zipper and helical arrangements in the crystalline state. encyclopedia.pub The morphology of the resulting aggregates, such as vesicular or fibrillar structures, can be influenced by the underlying intermolecular interactions. encyclopedia.pub

Host-Guest Chemistry and Complex Formation with Isoquinoline Derivatives

Isoquinoline derivatives can participate in host-guest chemistry, where they can act as either the host or the guest molecule. The aromatic and heterocyclic nature of the isoquinoline moiety makes it suitable for binding to various host molecules, such as cyclodextrins, calixarenes, or other synthetic receptors. These interactions are often driven by a combination of hydrophobic effects, van der Waals forces, and specific intermolecular interactions like hydrogen bonding and π-π stacking.

For example, pyridine-2,6-dicarboxamide derivatives containing quinoline and isoquinoline units have been shown to bind to G-quadruplex DNA structures. nih.gov This binding involves π-π stacking between the aromatic rings of the ligand and the guanine (B1146940) bases of the G-quadruplex, as well as electrostatic interactions. nih.gov

Conversely, the difluorobenzoylisoquinoline scaffold could potentially act as a host for small guest molecules, although this would depend on the formation of a suitable binding cavity through self-assembly. The design of host-guest systems relies on the principles of molecular recognition, where the size, shape, and chemical complementarity between the host and guest are crucial for stable complex formation.

Structure Activity Relationship Sar Studies: Mechanistic and in Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline (B145761) Series

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of isoquinoline derivatives, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of isoquinoline analogs with varying substituents would be synthesized and their biological activity (e.g., inhibitory concentration, IC₅₀) against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Table 1: Hypothetical QSAR Data for a Series of 4-Benzoylisoquinoline Derivatives

CompoundSubstituent (R)log(1/IC₅₀)Electronic Descriptor (e.g., Hammett constant)Steric Descriptor (e.g., Molar Refractivity)
4-(2,5-Difluorobenzoyl)isoquinoline 2,5-di-FData not availableData not availableData not available
Analog 14-ClData not availableData not availableData not available
Analog 23-CH₃Data not availableData not availableData not available
Analog 3HData not availableData not availableData not available

This table is for illustrative purposes only, as specific experimental data for this compound is not currently published.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (non-clinical)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This provides insights into the binding mode and affinity.

A molecular docking simulation of this compound with a hypothetical protein target would aim to identify:

Key Amino Acid Interactions: The specific amino acid residues in the protein's binding pocket that interact with the ligand.

Types of Interactions: The nature of these interactions, which could include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. The difluoro-substituted benzoyl group and the isoquinoline nitrogen would be of particular interest for their potential to form specific interactions.

Binding Conformation: The three-dimensional arrangement of the ligand within the binding site.

Docking programs use scoring functions to estimate the binding affinity between the ligand and the target. This is often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

Table 2: Hypothetical Molecular Docking Results for this compound

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Hypothetical Kinase AData not availableData not available
Hypothetical Protease BData not availableData not available

This table is for illustrative purposes only, as specific molecular docking studies for this compound are not currently published.

Rational Design Principles Derived from SAR Insights for Enhanced Chemical Properties

The insights gained from SAR, QSAR, and molecular docking studies on a series of compounds including this compound would guide the rational design of new, improved molecules. For instance:

If QSAR modeling indicated that increased electron-withdrawing character on the benzoyl ring enhances activity, further analogs with different halogen substitutions could be proposed.

If molecular docking revealed a crucial hydrogen bond between the isoquinoline nitrogen and a specific amino acid, modifications to the isoquinoline core could be explored to optimize this interaction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,5-Difluorobenzoyl)isoquinoline, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves functionalizing the isoquinoline core at the 4-position. A multi-step approach may include:

  • Step 1 : Preparation of the isoquinoline scaffold via cyclization of cinnamaldehyde derivatives or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling for aromatic substitutions) .
  • Step 2 : Introduction of the 2,5-difluorobenzoyl group using acylating agents like 2,5-difluorobenzoyl chloride under basic conditions (e.g., pyridine or DMAP catalysis) .
  • Key Intermediates : 4-Bromo-isoquinoline (for coupling reactions) and 2,5-difluorobenzoic acid (for acyl group activation) are critical precursors .

Q. How does the difluorobenzoyl substituent influence the electronic properties and reactivity of the isoquinoline core in chemical reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms on the benzoyl group reduce electron density at the isoquinoline nitrogen, increasing its electrophilicity. This enhances reactivity in nucleophilic substitution or metal-catalyzed cross-coupling reactions. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What in vitro biological assays are typically employed to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Kinase activity assays (e.g., p38 MAP kinase inhibition, as seen in structurally related compounds) using fluorescence-based ADP-Glo™ kits .
  • Anti-inflammatory Activity : Measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .
  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can fragment-based drug design strategies be applied to optimize the binding affinity of this compound derivatives without relying on X-ray crystallography data?

  • Methodological Answer :

  • Step 1 : Generate a library of monosubstituted fragments at the 1-, 3-, 4-, and 8-positions of the isoquinoline ring .
  • Step 2 : Screen fragments for binding using surface plasmon resonance (SPR) or thermal shift assays (TSA).
  • Step 3 : Merge high-affinity fragments (e.g., substituents at 4- and 5-positions) via rational design, guided by molecular docking or molecular dynamics simulations .

Q. What methodologies are effective in resolving contradictory activity data observed in this compound analogs with varying substitution patterns?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate changes with bioactivity using regression models .
  • Metabolic Stability Testing : Assess if contradictory results arise from differential metabolism (e.g., CYP450 assays or microsomal stability studies) .
  • Co-crystallization Studies : If feasible, resolve target-ligand interactions using cryo-EM or NMR spectroscopy for non-crystalline complexes .

Q. How do structure-activity relationship (SAR) studies inform the rational modification of substituents on the isoquinoline ring to enhance target selectivity?

  • Methodological Answer :

  • Substituent Mapping : Replace the 2,5-difluorobenzoyl group with bioisosteres (e.g., 2,4-difluoro or trifluoromethyl) to evaluate steric and electronic effects on kinase selectivity .
  • Positional Scanning : Introduce substituents at alternative positions (e.g., 6- or 7-position) to minimize off-target interactions, as seen in optimized anti-inflammatory derivatives .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with hinge regions of kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.